![molecular formula C8H18Cl2N2 B1449465 1-Piperidin-4-yl-cyclopropylamine dihydrochloride CAS No. 1965309-38-9](/img/structure/B1449465.png)
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Overview
Description
1-Piperidin-4-yl-cyclopropylamine dihydrochloride is a chemical compound with the CAS Number: 1965309-38-9 . It has a molecular weight of 213.15 and its IUPAC name is 1-(piperidin-4-yl)cyclopropan-1-amine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride is C8H18Cl2N2 . The InChI code for this compound is 1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H .Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 213.15 and a molecular formula of C8H18Cl2N2 .Scientific Research Applications
Pharmacology
1-Piperidin-4-yl-cyclopropylamine dihydrochloride: has been identified as a key compound in pharmacological research due to its structural significance in piperidine derivatives . These derivatives are crucial in the development of new pharmaceuticals, with applications ranging from antimalarial agents to potential treatments for resistant strains of diseases .
Material Science
Chemical Synthesis
The compound plays a vital role in chemical synthesis, particularly in the development of fast and cost-effective methods for synthesizing substituted piperidines, which are important building blocks in organic chemistry .
Biochemistry
In biochemistry, the compound is used in research focused on understanding biological processes at the molecular level, which can lead to the discovery of new biomarkers and therapeutic targets .
Medicinal Chemistry
1-Piperidin-4-yl-cyclopropylamine dihydrochloride: is significant in medicinal chemistry for the design and synthesis of new drugs, especially those targeting resistant strains of pathogens like Plasmodium falciparum .
Organic Chemistry
This compound is integral to organic chemistry research, where it is used to explore intra- and intermolecular reactions leading to various piperidine derivatives, which are prevalent in many pharmaceuticals .
Industrial Chemistry
In industrial chemistry, the compound’s derivatives are explored for their potential use in large-scale applications, such as the development of new industrial catalysts or as intermediates in the synthesis of complex molecules .
properties
IUPAC Name |
1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOXRFVFJNXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-yl-cyclopropylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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